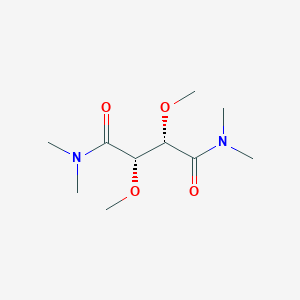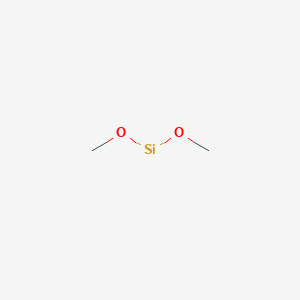
(2S,3S)-2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE is a chiral diamide compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of two methoxy groups and four methyl groups attached to a succinamide backbone, making it a versatile molecule in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE typically involves the reaction of dimethylamine with a suitable precursor, such as 2,3-dimethoxybutane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of (S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to meet industry standards. The final product is often subjected to rigorous testing to confirm its purity and chemical properties .
Analyse Chemischer Reaktionen
Types of Reactions
(S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
(S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Wirkmechanismus
The mechanism of action of (S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial in applications such as enzyme inhibition or receptor activation, where the compound can exert its effects by altering the target’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,R)-(+)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE: The enantiomer of the compound, with similar chemical properties but different biological activity.
N,N,N,N-TETRAMETHYLSUCCINAMIDE: Lacks the methoxy groups, resulting in different reactivity and applications.
2,3-DIMETHOXYBUTANE: A precursor in the synthesis of the compound, with distinct chemical properties
Uniqueness
(S,S)-(-)-2,3-DIMETHOXY-N,N,N,N-TETRAMETHYLSUCCINAMIDE stands out due to its chiral nature and the presence of methoxy groups, which enhance its reactivity and selectivity in various applications. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound in the field of chemistry .
Eigenschaften
CAS-Nummer |
63126-53-4 |
|---|---|
Molekularformel |
C10H20N2O4 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
(2S,3S)-2,3-dimethoxy-N,N,N',N'-tetramethylbutanediamide |
InChI |
InChI=1S/C10H20N2O4/c1-11(2)9(13)7(15-5)8(16-6)10(14)12(3)4/h7-8H,1-6H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
VLCNSCSYCAUJRS-YUMQZZPRSA-N |
Isomerische SMILES |
CN(C)C(=O)[C@H]([C@@H](C(=O)N(C)C)OC)OC |
Kanonische SMILES |
CN(C)C(=O)C(C(C(=O)N(C)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)






![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)



![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)
![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)

